molecular formula C20H29N6O5P B188137 N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-dimorpholin-4-ylphosphoryl-N-hydroxymethanimidamide CAS No. 304878-29-3

N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-dimorpholin-4-ylphosphoryl-N-hydroxymethanimidamide

Cat. No. B188137
CAS RN: 304878-29-3
M. Wt: 464.5 g/mol
InChI Key: PVOOWIRGEAHBAN-UHFFFAOYSA-N
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Description

N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-dimorpholin-4-ylphosphoryl-N-hydroxymethanimidamide, commonly known as DPhos, is a phosphine ligand widely used in organometallic chemistry. It was first synthesized in 1997 by Buchwald and co-workers and has since become a popular ligand due to its stability, versatility, and ease of synthesis.

Mechanism of Action

The mechanism of action of DPhos is not fully understood, but it is believed to function as a bidentate ligand, coordinating with metal ions through both the phosphorus and nitrogen atoms. This coordination stabilizes the metal complex and enhances its reactivity.
Biochemical and Physiological Effects:
DPhos has not been extensively studied for its biochemical or physiological effects, as it is primarily used in laboratory settings. However, it is considered to be non-toxic and non-hazardous, making it a safe and reliable reagent for scientific research.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DPhos is its stability and ease of synthesis, which make it a popular choice for catalytic reactions. It is also highly versatile, allowing it to be used in a wide range of reactions. However, DPhos has some limitations, particularly in its solubility. It is relatively insoluble in many common solvents, which can limit its use in certain reactions.

Future Directions

There are numerous potential future directions for research involving DPhos. One area of interest is in the development of new catalytic reactions using DPhos as a ligand. Another potential area of research is in the modification of DPhos to improve its solubility and reactivity. Additionally, DPhos may have potential applications in other fields, such as materials science and drug discovery.

Synthesis Methods

DPhos can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with hydrazine, followed by the condensation of the resulting hydrazone with dimethyl acetylenedicarboxylate. The resulting pyrazole is then reacted with morpholine and phosphoryl chloride to yield DPhos.

Scientific Research Applications

DPhos has found extensive use in a variety of scientific research applications, particularly in the field of catalysis. It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions, where it has been shown to improve reaction efficiency and selectivity. DPhos has also been used in other catalytic reactions, such as asymmetric hydrogenation and C-H activation.

properties

CAS RN

304878-29-3

Product Name

N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-dimorpholin-4-ylphosphoryl-N-hydroxymethanimidamide

Molecular Formula

C20H29N6O5P

Molecular Weight

464.5 g/mol

IUPAC Name

N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-dimorpholin-4-ylphosphoryl-N-hydroxymethanimidamide

InChI

InChI=1S/C20H29N6O5P/c1-16-18(19(27)26(23(16)2)17-6-4-3-5-7-17)21-20(22-28)32(29,24-8-12-30-13-9-24)25-10-14-31-15-11-25/h3-7,28H,8-15H2,1-2H3,(H,21,22)

InChI Key

PVOOWIRGEAHBAN-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NO)P(=O)(N3CCOCC3)N4CCOCC4

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NO)P(=O)(N3CCOCC3)N4CCOCC4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NO)P(=O)(N3CCOCC3)N4CCOCC4

Origin of Product

United States

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